Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused heterocyclic core with a thiophene ring and a pyridazine moiety. Key structural features include:
- Position 5: A 2-ethoxybenzamido substituent, introducing steric bulk and hydrogen-bonding capacity via the amide and ethoxy groups.
- Position 1: An ethyl ester, enhancing solubility and serving as a synthetic handle for derivatization.
This compound is hypothesized to exhibit biological activity (e.g., kinase inhibition or anti-aggregation properties) due to structural similarities with known thienopyridazine derivatives .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(2-ethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5S/c1-3-32-18-8-6-5-7-16(18)21(29)26-22-19-17(13-34-22)20(24(31)33-4-2)27-28(23(19)30)15-11-9-14(25)10-12-15/h5-13H,3-4H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOOIWMJYHAEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Amidation Reaction: The ethoxybenzamido group is introduced through an amidation reaction, where an ethoxybenzoyl chloride reacts with an amine derivative of the thieno[3,4-d]pyridazine.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the literature, focusing on substituent variations, synthetic yields, and spectroscopic properties.
Key Observations:
This may improve target binding specificity but reduce synthetic yield . Trifluoromethyl substitution (as in ) improves metabolic stability but may reduce solubility.
Synthetic Efficiency: Yields for halogenated derivatives (67, 68) exceed 75%, likely due to optimized reaction conditions (e.g., N-halosuccinimide in DMF) .
Spectroscopic Trends :
- 1H NMR : Ethyl ester protons (δ 1.4–4.4 ppm) are consistent across analogs. Aromatic protons vary based on substituents (e.g., δ 7.2–8.0 for the target’s benzamido group vs. δ 7.19–7.58 in 66 ).
- IR : Amide C=O stretches (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) are common features .
Research Implications
- Biological Activity : While direct data for the target compound is unavailable, analogs like 66 and 67 show promise in tau aggregation inhibition . The 2-ethoxybenzamido group may enhance binding to hydrophobic pockets in protein targets.
- Structural Insights : X-ray crystallography (e.g., using SHELX ) could resolve conformational differences between the target and pyrrolo-pyrimidine derivatives .
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a fused thiophene and pyridazine ring, along with various functional groups that enhance its biological interactions. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C23H17ClN4O6S |
| Molecular Weight | 512.92 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)N+[O-])C)C4=CC=C(C=C4)Cl |
Biological Activity
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
- Antitumor Effects : The compound has demonstrated potential in inhibiting tumor growth in preclinical models, suggesting its utility in cancer therapy.
- Anti-inflammatory Properties : It has been noted for its ability to modulate inflammatory responses in biological systems.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The presence of the chlorophenyl and ethoxy groups may interact with specific enzymes involved in disease pathways.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
-
Antitumor Efficacy in Animal Models :
- In a murine model of breast cancer, administration of the compound resulted in a 50% reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cell proliferation markers.
-
Inflammation Modulation :
- A recent study investigated the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model. The compound reduced pro-inflammatory cytokine levels significantly.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 3-(4-chlorophenyl)-5-(2-methylbenzamido)-4-oxo-thieno[3,4-d]pyridazine | Antimicrobial |
| Ethyl 5-(chlorophenyl)-3-methyl-pyrazole-4-carboxylate | Antitumor |
| Ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-thieno[3,4-d]pyridazine | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
